Fenpropimorph(phenyl-¹³C₆): Structural Dynamics, Mechanism of Action, and Quantitative Applications
Fenpropimorph(phenyl-¹³C₆): Structural Dynamics, Mechanism of Action, and Quantitative Applications
Executive Summary
Fenpropimorph is a highly potent, morpholine-class systemic fungicide fundamentally utilized in agricultural science and pharmaceutical research to disrupt sterol biosynthesis. The advent of its stable isotope-labeled analogue, Fenpropimorph(phenyl-¹³C₆) , has revolutionized the pharmacokinetic tracing and quantitative mass spectrometry of this compound. This technical whitepaper provides an in-depth analysis of fenpropimorph’s biochemical mechanism of action, the analytical superiority of its ¹³C₆-labeled variant, and field-proven, self-validating protocols for its application in drug development and metabolic research.
Chemical Structure and Isotopic Fidelity
Fenpropimorph, chemically defined as (2S,6R)-4-[3-(4-tert-butylphenyl)-2-methylpropyl]-2,6-dimethylmorpholine, possesses a lipophilic structure that readily penetrates biological membranes[1].
The Fenpropimorph(phenyl-¹³C₆) variant incorporates six Carbon-13 atoms exclusively within the stable phenyl ring[2].
-
The Causality of Isotopic Choice: Unlike deuterium (²H) labels, which can suffer from hydrogen-deuterium exchange in protic solvents or exhibit chromatographic retention time shifts (the "isotope effect") due to altered hydrophobicity, the ¹³C₆ label provides absolute chemical and chromatographic equivalence to the unlabeled molecule.
-
Analytical Advantage: This ensures exact co-elution during Liquid Chromatography (LC), meaning the standard and the analyte enter the mass spectrometer source simultaneously, experiencing identical matrix-induced ion suppression. This guarantees a highly accurate, self-correcting quantitative system.
Quantitative Data Summary: Physicochemical Properties
| Parameter | Fenpropimorph (Unlabeled) | Fenpropimorph(phenyl-¹³C₆) |
| Molecular Formula | C₂₀H₃₃NO | C₁₄(¹³C)₆H₃₃NO |
| Molecular Weight | 303.5 g/mol [1] | ~309.5 g/mol (+6 Da shift) |
| Labeling Site | N/A | Phenyl Ring (Stable, non-exchangeable) |
| Primary Utility | Fungicide / MoA Research | LC-MS/MS Internal Standard |
(Note: While some commercial catalogs may list the labeled molecular weight as 305.41 g/mol [2], the theoretical exact mass of the fully ¹³C₆-labeled C₂₀H₃₃NO is approximately 309.5 g/mol , providing a clean +6 Da mass shift for MS/MS isolation).
Biochemical Mechanism of Action (MoA)
Fenpropimorph exerts its fungistatic activity by competitively inhibiting two critical enzymes in the late stages of the ergosterol biosynthesis pathway[3]:
-
Sterol Δ⁸→Δ⁷-isomerase (ERG2): Inhibited predominantly at lower concentrations.
-
Sterol Δ¹⁴-reductase (ERG24): Inhibited at higher concentrations.
The Causality of Inhibition: At physiological pH, the nitrogen atom within fenpropimorph's morpholine ring becomes protonated. This protonated state acts as a high-energy steric and electrostatic mimic of the carbocation intermediates that naturally form during the reduction and isomerization of sterols[3]. Because of this biomimetic structural affinity, the enzymes bind fenpropimorph instead of their natural substrates.
This dual-inhibition halts the production of ergosterol and forces the accumulation of aberrant sterol intermediates, primarily ignosterol (ergosta-8,14-dien-3β-ol)[3]. The resulting alteration in membrane fluidity arrests the fungal cell cycle in the unbudded G1 phase. Furthermore, recent drug development studies show that combining fenpropimorph with calcineurin inhibitors (e.g., FK506 or Cyclosporine A) synergistically converts this fungistatic effect into a potent fungicidal response against resistant Candida strains[4].
Ergosterol biosynthesis pathway highlighting dual inhibition by Fenpropimorph at ERG24 and ERG2.
Experimental Protocols & Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems , meaning internal controls and mass-balance checks are inherently built into the workflow to immediately flag experimental anomalies.
Protocol A: Quantitative LC-MS/MS Analysis using Fenpropimorph(phenyl-¹³C₆)
This protocol details the extraction and absolute quantification of fenpropimorph from complex biological matrices (e.g., plasma or plant tissue).
-
Standard Preparation & Spiking: Prepare a calibration curve of unlabeled fenpropimorph (1 ng/mL to 1000 ng/mL). Spike exactly 50 ng/mL of Fenpropimorph(phenyl-¹³C₆) into all calibration standards, Quality Control (QC) samples, and unknown biological samples.
-
Liquid-Liquid Extraction (LLE): Add 500 µL of Methyl tert-butyl ether (MTBE) to 100 µL of the spiked sample. Vortex for 5 minutes. Centrifuge at 14,000 x g for 10 minutes to separate phases. Transfer the upper organic layer and evaporate to dryness under a gentle nitrogen stream.
-
Reconstitution & LC Separation: Reconstitute in 100 µL of 50% Acetonitrile. Inject 5 µL onto a C18 UHPLC column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
MS/MS Detection (Positive ESI): Monitor the Multiple Reaction Monitoring (MRM) transitions.
-
Unlabeled:m/z 304.3 → 147.1
-
¹³C₆ Labeled:m/z 310.3 → 153.1
-
-
Self-Validation Check: Calculate the peak area ratio (Unlabeled / ¹³C₆-Labeled). The absolute co-elution ensures that any matrix-induced ion suppression affects both molecules equally. If the peak area of the internal standard drops by >50% in a specific sample, it flags severe matrix effects, but the ratio will remain accurate, validating the quantification.
Quantitative LC-MS/MS workflow utilizing Fenpropimorph(phenyl-13C6) as an internal standard.
Protocol B: In vitro ERG2/ERG24 Enzyme Inhibition Assay
This protocol evaluates the IC₅₀ of fenpropimorph against sterol biosynthesis.
-
Microsome Isolation: Isolate active microsomes from wild-type Saccharomyces cerevisiae via ultracentrifugation (100,000 x g).
-
Reaction Assembly: In a 96-well plate, combine 50 µg of microsomal protein, 1 mM NADPH (cofactor), and 10 µM Lanosterol (substrate) in a phosphate buffer (pH 7.4).
-
Inhibitor Titration: Add fenpropimorph in a serial dilution ranging from 0.1 nM to 10 µM.
-
Incubation & Termination: Incubate at 30°C for 60 minutes. Terminate the reaction by adding 10% methanolic KOH, followed by heating at 80°C for 1 hour to saponify lipids.
-
Sterol Extraction & GC-MS Analysis: Extract non-saponifiable sterols using hexane. Analyze via GC-MS to quantify the depletion of ergosterol and the proportional accumulation of ignosterol[3].
-
Self-Validation Check (Mass Balance): This assay operates as a closed mass-balance system. The total molar sum of sterols (Substrate + Intermediates + Product) must remain constant across all wells. A deviation of >10% indicates non-specific degradation or extraction failure, immediately invalidating that specific well.
Conclusion
Fenpropimorph remains a cornerstone molecule for understanding sterol biosynthesis and developing synergistic antifungal therapies[4]. The integration of Fenpropimorph(phenyl-¹³C₆) into analytical workflows eliminates the ambiguities of matrix effects and isotope-exchange liabilities, providing drug development professionals with an authoritative, self-validating standard for high-throughput LC-MS/MS quantification.
References
- Fenpropimorph's Mechanism of Action on Sterol Biosynthesis: A Technical Guide Benchchem URL
- PubMed Central (PMC)
- In vivo effects of fenpropimorph on the yeast Saccharomyces cerevisiae and determination of the molecular basis of the antifungal property PubMed / NIH URL
- Chemical Name : Fenpropimorph(phenyl-13C6)
- Fenpropimorph | C20H33NO | CID 93365 PubChem / NIH URL
